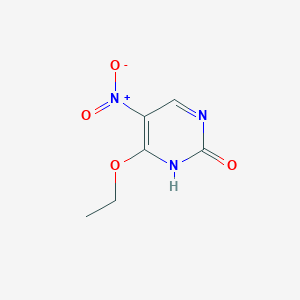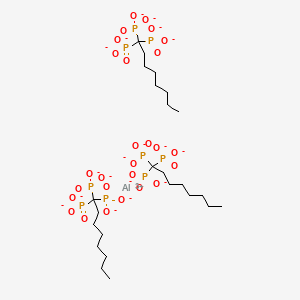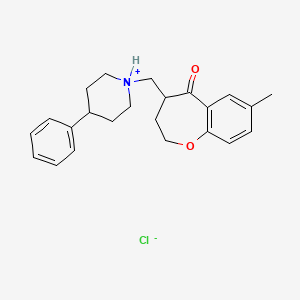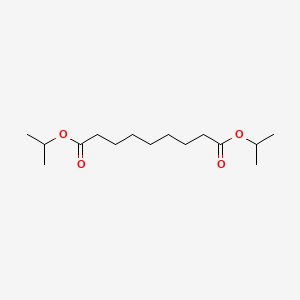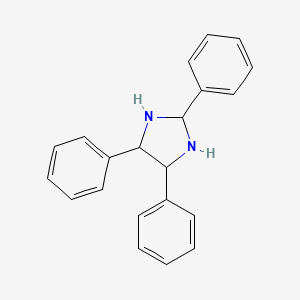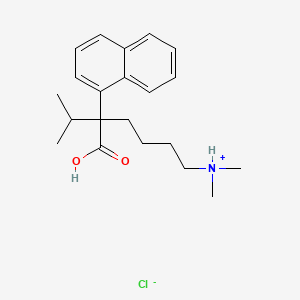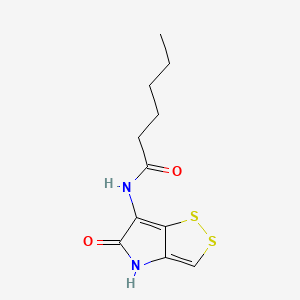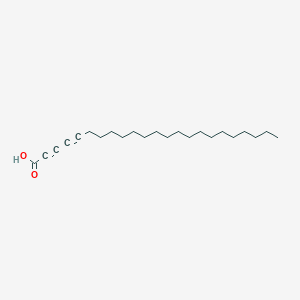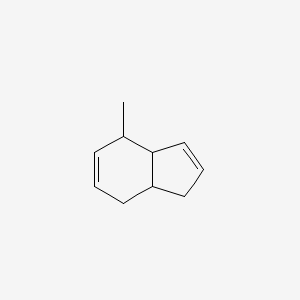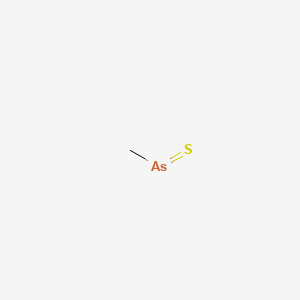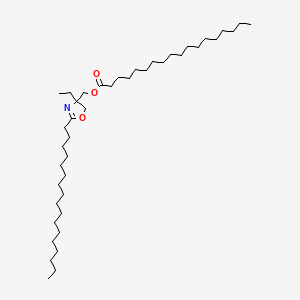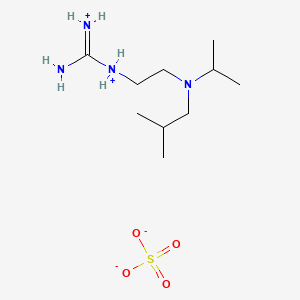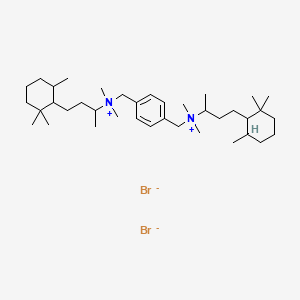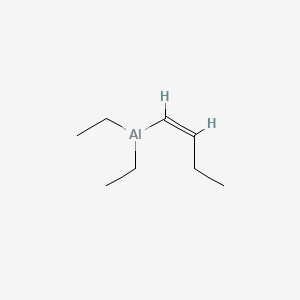
(Z)-But-1-enyldiethylaluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-But-1-enyldiethylaluminium is an organoaluminium compound characterized by the presence of a double bond in the but-1-enyl group and two ethyl groups attached to the aluminium atom. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and ability to act as a catalyst or reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Z)-But-1-enyldiethylaluminium can be synthesized through the reaction of diethylaluminium chloride with but-1-ene in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where diethylaluminium chloride and but-1-ene are continuously fed into the system. The reaction is catalyzed by transition metal complexes, and the product is purified through distillation or other separation techniques to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-But-1-enyldiethylaluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxides and other by-products.
Reduction: It can act as a reducing agent in organic synthesis, facilitating the reduction of carbonyl compounds to alcohols.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or other reducing agents in the presence of a catalyst.
Substitution: Nucleophiles such as halides or amines under appropriate reaction conditions.
Major Products Formed:
Oxidation: Aluminium oxides and but-1-ene derivatives.
Reduction: Alcohols and other reduced organic compounds.
Substitution: Substituted organoaluminium compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: (Z)-But-1-enyldiethylaluminium is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. It also serves as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential use in drug delivery systems and as intermediates in the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including high-performance materials and coatings. Its reactivity makes it valuable in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism by which (Z)-But-1-enyldiethylaluminium exerts its effects involves the coordination of the aluminium atom with various substrates. This coordination facilitates the activation of the substrates, allowing for subsequent chemical transformations. The molecular targets include carbonyl compounds, olefins, and other unsaturated organic molecules. The pathways involved typically include nucleophilic addition, elimination, and substitution reactions.
Comparación Con Compuestos Similares
Triethylaluminium: Another organoaluminium compound with three ethyl groups attached to the aluminium atom.
Diethylaluminium chloride: A precursor in the synthesis of (Z)-But-1-enyldiethylaluminium.
But-1-enylaluminium compounds: Other isomers and derivatives with different substituents on the aluminium atom.
Uniqueness: this compound is unique due to the presence of the (Z)-configuration in the but-1-enyl group, which imparts specific reactivity and selectivity in chemical reactions. This configuration allows for the formation of distinct products compared to its (E)-isomer or other similar compounds.
Propiedades
Número CAS |
68900-85-6 |
|---|---|
Fórmula molecular |
C8H17Al |
Peso molecular |
140.20 g/mol |
Nombre IUPAC |
[(Z)-but-1-enyl]-diethylalumane |
InChI |
InChI=1S/C4H7.2C2H5.Al/c1-3-4-2;2*1-2;/h1,3H,4H2,2H3;2*1H2,2H3; |
Clave InChI |
FJUIOMXPUOHENF-UHFFFAOYSA-N |
SMILES isomérico |
CC/C=C\[Al](CC)CC |
SMILES canónico |
CCC=C[Al](CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


